6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential in various chemical syntheses and biomedical applications. The compound's structure involves a pyrazolo[3,4-b]pyridine core substituted with hydrazino and methyl groups, contributing to its distinctive chemical properties and reactivity.
Synthesis Analysis
Synthesis of derivatives related to 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has been explored through various methodologies. For instance, a notable approach involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, demonstrating the versatility of these heterocycles as dipolarophiles in synthesizing pharmacologically active compounds (Johnston et al., 2008).
Molecular Structure Analysis
The molecular structure of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivatives is characterized by spectroscopic methods such as FTIR and NMR. These analytical techniques aid in elucidating the compound's framework, including the positions and environments of the hydrazino and methyl groups, which are crucial for understanding its chemical behavior and interactions (Güngör, 2023).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its potential as a precursor for synthesizing a wide array of heterocyclic compounds. Reactions such as cycloadditions, condensations, and nucleophilic substitutions are pivotal in extending the chemical versatility of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, leading to the creation of pharmacologically active molecules and novel heterocyclic systems (Donaire-Arias et al., 2022).
Scientific Research Applications
Acetylcholinesterase Inhibition
Compounds based on 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activities. A particular compound exhibited stronger AChE inhibitory activity compared to a reference compound, suggesting potential applications in treating diseases like Alzheimer's. Molecular docking studies supported these findings by showing significant binding affinities (Güngör, 2023).
Antimicrobial and Antitumor Activity
Synthesis of derivatives of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridine has been reported, where 8-hydrazino derivatives of pyrano[3,4-c]pyridines led to new tricyclic heterocyclic systems. These compounds have shown antimicrobial and antitumor activities, demonstrating their potential in therapeutic applications (Paronikyan et al., 2016).
Synthesis of Novel Compounds
The reactivity of 6-hydrazino derivatives has been utilized in synthesizing novel compounds, including pyrazolo[3,4-b]pyridine derivatives with potential as antimicrobial agents. This synthesis process illustrates the chemical versatility of the 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine structure and its utility in creating biologically active molecules (Ali, 2009).
Neurotropic Activity
New S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines synthesized from 8-hydrazino derivatives have shown neurotropic activity. These compounds exhibited anxiolytic and antidepressant effects without muscle relaxation at studied doses, indicating potential applications in the treatment of neurological disorders (Dashyan et al., 2022).
Anticancer Agents
Novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as anticancer agents. Certain derivatives showed promising activity against human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Nagender et al., 2016).
Biomedical Applications
The synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines have been reviewed, covering the diversity of substituents and synthetic methods used for their preparation. These compounds find applications in various biomedical fields due to their structural diversity and biological activities (Donaire-Arias et al., 2022).
Safety And Hazards
According to the safety data sheet, this compound is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-5-4-7(12-10)11-9-8(5)6(2)13-14(9)3/h4H,10H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXPLOECYNSHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381049 |
Source
|
Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
175202-00-3 |
Source
|
Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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